N-[2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide
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Overview
Description
N-[2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with a carboxamide group and a phenyl ring substituted with a methyl group and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under dehydrating conditions.
Coupling with the Phenyl Ring: The oxadiazole derivative is then coupled with a phenyl ring substituted with a methyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups
Reduction: Reduced forms of the oxadiazole ring or carboxamide group
Substitution: Substituted derivatives with new functional groups on the phenyl or furan rings
Scientific Research Applications
N-[2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-[2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide: can be compared with other oxadiazole derivatives and furan-based compounds, such as:
Uniqueness
- Structural Features : The unique combination of the furan ring, oxadiazole moiety, and carboxamide group in this compound provides distinct chemical and biological properties .
- Biological Activity : Its specific interactions with molecular targets and pathways make it a promising candidate for various therapeutic applications .
Properties
IUPAC Name |
N-[2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9-11(15-16-10(2)18-21-15)5-3-6-12(9)17-14(19)13-7-4-8-20-13/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTPKFFRAGYPDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CO2)C3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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